molecular formula C6H10O6 B014833 D-Gulono-1,4-lactone CAS No. 6322-07-2

D-Gulono-1,4-lactone

Cat. No.: B014833
CAS No.: 6322-07-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-LECHCGJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Gulono-1,4-lactone is a hexanoic acid lactone that plays a crucial role in the biosynthesis of L-ascorbic acid (vitamin C) in many organisms. It is a carbohydrate-based lactone and is known for its involvement in various biochemical pathways, particularly in the synthesis of vitamin C in animals .

Biochemical Analysis

Biochemical Properties

D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .

Cellular Effects

In cellular processes, this compound plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of this compound, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .

Metabolic Pathways

This compound is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Gulono-1,4-lactone can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts, such as Pd/C, Au/C, or a combination of Bi-Pd/C .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036177
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-07-2, 3327-64-8
Record name D-Gulono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6322-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gulonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulono-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-gulono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Gulono-1,4-lactone
Reactant of Route 2
D-Gulono-1,4-lactone
Reactant of Route 3
D-Gulono-1,4-lactone
Reactant of Route 4
D-Gulono-1,4-lactone
Reactant of Route 5
D-Gulono-1,4-lactone
Reactant of Route 6
D-Gulono-1,4-lactone
Customer
Q & A

Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?

A1: this compound possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].

Q2: Are there any specific examples of how this compound has been utilized for synthesizing biologically relevant molecules?

A2: Yes, several research articles showcase the application of this compound in preparing biologically relevant molecules. For instance:

  • Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed this compound as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].
  • Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a this compound-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.
  • Novel Boron Neutron Capture Candidates: this compound reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].
  • Aldopentono-1,4-thiolactones: this compound serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.

Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has this compound been explored in this context?

A3: While this compound itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.

Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of this compound in their synthesis?

A4: this compound serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of this compound in accessing valuable amino sugar derivatives.

Q5: Beyond specific synthetic applications, what other research areas involve this compound?

A5: this compound's utility extends to:

  • Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using this compound as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.
  • Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from this compound [, ], showcasing its potential in developing novel synthetic strategies.

Q6: Is there any information available on the physicochemical properties of this compound?

A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of this compound and its derivatives can be gleaned. For instance:

  • Structural Characterization: The study describing the synthesis of a 2-C-hydroxmethyl derivative of this compound provides X-ray crystallographic data, revealing details about its molecular structure and conformation in the solid state [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.